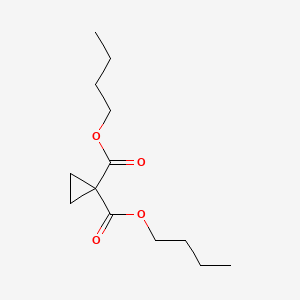![molecular formula C15H11NO B12843454 (3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-42-4](/img/structure/B12843454.png)
(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formylated biphenyl intermediate. Subsequent reaction with acetonitrile under basic conditions introduces the acetonitrile group.
Industrial Production Methods
Industrial production of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3’-Carboxy[1,1’-biphenyl]-4-yl) acetonitrile.
Reduction: (3’-Hydroxy[1,1’-biphenyl]-4-yl) acetonitrile.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile involves its reactivity towards various chemical reagents. The formyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the acetonitrile group can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-3’-formyl[1,1’-biphenyl]-4-carbonitrile
- 3’-Formyl[1,1’-biphenyl]-2-carbonitrile
- 3-(4-Formylphenyl)benzoic acid
Uniqueness
(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the specific positioning of the formyl and acetonitrile groups on the biphenyl structure, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications where specific functional group interactions are required.
Propiedades
Número CAS |
893734-42-4 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-[4-(3-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-9-8-12-4-6-14(7-5-12)15-3-1-2-13(10-15)11-17/h1-7,10-11H,8H2 |
Clave InChI |
FMALDIMCZYYZEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Thieno[3,2-b]thiophene-2,5-diyl)bis(N-phenylmethanimine)](/img/structure/B12843395.png)
![13-Aminohexacyclo[18.3.1.05,23.08,22.09,14.015,21]tetracosa-1,3,5(23),6,8,10,12,14,20(24),21-decaene-16,19-dione](/img/structure/B12843399.png)




![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)




![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
